2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide
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Overview
Description
2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide typically involves the condensation of 2-hydroxybenzoic acid with N,N-dimethyl-4-(methylsulfonamido)amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO for oxidation, LiAlH4 for reduction, and NaH for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide include:
- 2-Hydroxy-N,N-dimethyl-4-(methylamino)benzamide
- 2-Hydroxy-N,N-dimethyl-4-(sulfonamido)benzamide
- 2-Hydroxy-N,N-dimethyl-4-(ethylsulfonamido)benzamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methylsulfonamido group, which imparts unique chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-hydroxy-4-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)8-5-4-7(6-9(8)13)11-17(3,15)16/h4-6,11,13H,1-3H3 |
InChI Key |
UTBQRONTQFOPKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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